5-(Naphthalen-1-yl)imidazolidine-2,4-dione 5-(Naphthalen-1-yl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 22706-10-1
VCID: VC2343591
InChI: InChI=1S/C13H10N2O2/c16-12-11(14-13(17)15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15,16,17)
SMILES: C1=CC=C2C(=C1)C=CC=C2C3C(=O)NC(=O)N3
Molecular Formula: C13H10N2O2
Molecular Weight: 226.23 g/mol

5-(Naphthalen-1-yl)imidazolidine-2,4-dione

CAS No.: 22706-10-1

Cat. No.: VC2343591

Molecular Formula: C13H10N2O2

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

5-(Naphthalen-1-yl)imidazolidine-2,4-dione - 22706-10-1

Specification

CAS No. 22706-10-1
Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
IUPAC Name 5-naphthalen-1-ylimidazolidine-2,4-dione
Standard InChI InChI=1S/C13H10N2O2/c16-12-11(14-13(17)15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15,16,17)
Standard InChI Key AHRDDAGNPCRNSH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C3C(=O)NC(=O)N3
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3C(=O)NC(=O)N3

Introduction

Chemical Identity and Structure

5-(Naphthalen-1-yl)imidazolidine-2,4-dione (CAS No. 22706-10-1) is characterized by a five-membered imidazolidine ring containing two nitrogen atoms, with two carbonyl groups at positions 2 and 4, and a naphthalene moiety at position 5. This structural arrangement contributes to its unique chemical and biological properties.

Basic Information

ParameterValue
CAS Number22706-10-1
Molecular FormulaC₁₃H₁₀N₂O₂
Molecular Weight226.23 g/mol
IUPAC Name5-(1-naphthyl)-2,4-imidazolidinedione
Alternate NamesHydantoin, 5-(1-naphthyl)-
MDL NumberMFCD01882872

Structural Representation

The compound features a five-membered imidazolidine ring with two carbonyl groups adjacent to nitrogen atoms, creating the imidazolidine-2,4-dione (hydantoin) core structure. A naphthalene group is attached at the 5-position, contributing to the compound's aromatic properties and influencing its solubility and reactivity profiles .

Molecular Identifiers

Identifier TypeValue
InChIInChI=1S/C13H10N2O2/c16-12-11(14-13(17)15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15,16,17)
InChI KeyUQLFYXVWPBHFCO-UHFFFAOYSA-N
SMILESO=C1NC(=O)C(N1)C2=CC=CC=3C=CC=CC32

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione is essential for predicting its behavior in various experimental and biological systems.

Physical Properties

PropertyDescription/Value
Physical StateYellow to Brown Solid at room temperature
Purity (Commercial)Typically 95%
StabilityModerate stability under standard conditions
AppearanceCrystalline solid

Chemical Properties

The chemical reactivity of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione is influenced by its structural features, particularly the imidazolidine ring and the naphthalene moiety.

The compound exhibits several important chemical properties:

  • The imidazolidine-2,4-dione core is capable of participating in hydrogen bonding through its NH groups and carbonyl oxygens .

  • The naphthalene group contributes to aromatic interactions and may influence the compound's solubility profile.

  • The compound may undergo various chemical transformations, including alkylation at nitrogen positions, which is common for hydantoin derivatives.

  • The C-5 position represents a stereogenic center, potentially leading to stereoisomers with distinct biological activities.

Synthesis Methods

The synthesis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione involves complex organic chemistry reactions, often requiring multiple steps and specific conditions to achieve high purity and yield.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Related Derivatives and Analogs

Several structural analogs and derivatives of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione have been synthesized and studied for their biological activities and structure-activity relationships.

Notable Derivatives

  • 5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (CAS: 82752-67-8): This derivative includes a methyl group at the 5-position alongside the naphthalene moiety, potentially affecting its pharmacological properties and biological activity .

  • 5-(Naphthalen-2-yl)imidazolidine-2,4-dione: A positional isomer where the naphthalene group is attached at position 2 rather than position 1, which may result in different biological activities due to altered spatial arrangements .

  • Functionalized derivatives: Compounds with additional functional groups at various positions have been synthesized to explore structure-activity relationships and enhance specific biological activities .

Current Research and Future Directions

Research on 5-(Naphthalen-1-yl)imidazolidine-2,4-dione and related compounds continues to expand, with several promising directions:

Antimicrobial Research

Derivatives of imidazolidine-2,4-dione are being investigated for their potential as antimicrobial agents and as chemosensitizers that may restore the effectiveness of conventional antibiotics against resistant bacterial strains .

Pharmaceutical Applications

Ongoing research explores the potential of these compounds as intermediates or active compounds in drug synthesis. Their heterocyclic structure allows for diverse chemical modifications, which can be tailored to target specific biological pathways.

Structure-Activity Relationship Studies

Continued exploration of structure-activity relationships (SARs) for this class of compounds is expected to yield valuable insights into the development of more potent and selective therapeutic agents targeting various disease states .

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